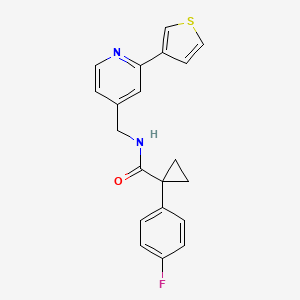
1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H17FN2OS and its molecular weight is 352.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Confirmation
Research has focused on the synthesis of compounds similar to 1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide, exploring various synthetic methods and confirming their structures through advanced spectroscopic techniques. For example, Zhou et al. (2021) developed a rapid and high yield synthetic method for a closely related compound, highlighting the importance of multi-step nucleophilic substitution reactions and ester hydrolysis in the synthesis process. The structure of the target compound was confirmed using 1H NMR and MS spectrum, demonstrating the method's efficiency and reliability for producing complex molecules (Zhou et al., 2021).
Antimicrobial and Antibacterial Applications
Another aspect of research has been the exploration of antibacterial and antimicrobial properties of compounds with structures similar to the subject compound. Bouzard et al. (1992) synthesized and tested a series of compounds for their in vitro and in vivo antibacterial activities, finding that certain structural modifications could significantly enhance therapeutic potential. This indicates the potential of structurally similar compounds to this compound in developing new antibacterial agents (Bouzard et al., 1992).
Potential in Cancer Treatment
The potential of compounds structurally related to this compound in cancer treatment has also been a focus. Studies have synthesized and evaluated compounds for their anticancer activities, with some showing promising results against various cancer cell lines. This highlights the importance of structural features in determining the anti-proliferative activities of these compounds, offering insights into the design of new anticancer drugs (Gokhale et al., 2017).
Fluorescence Sensing and Imaging
The modification of compounds similar to this compound for fluorescence sensing and imaging applications has been investigated. Rahman et al. (2017) demonstrated that certain hydrazone derivatives exhibit "turn on" fluorescence in response to specific metal ions, suggesting potential applications in chemo-sensing and living cells imaging. This research underscores the versatility of such compounds in developing fluorescence-based sensors and imaging agents (Rahman et al., 2017).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-17-3-1-16(2-4-17)20(7-8-20)19(24)23-12-14-5-9-22-18(11-14)15-6-10-25-13-15/h1-6,9-11,13H,7-8,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWARHDZJXOFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
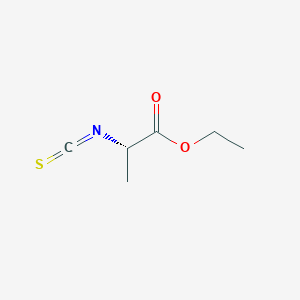
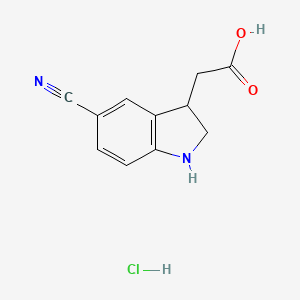
![7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2433985.png)
![(E)-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2433986.png)
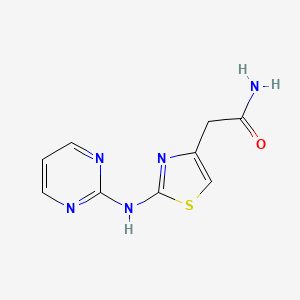
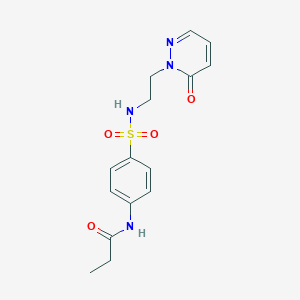
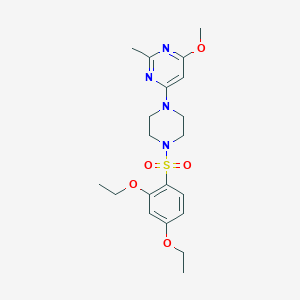
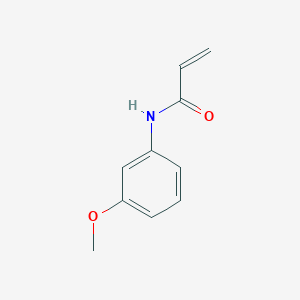
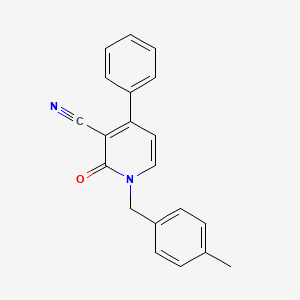
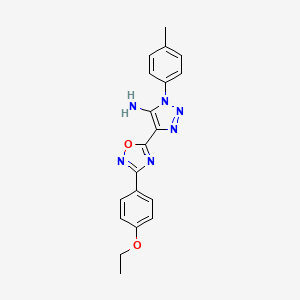

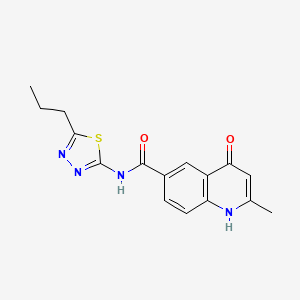
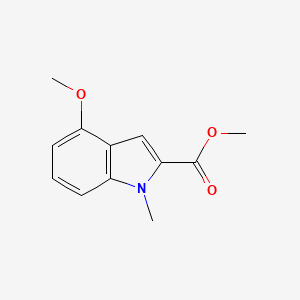
![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)
